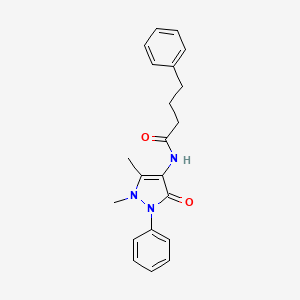![molecular formula C18H18Cl2N2O B5718977 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of scientists at Upjohn, a pharmaceutical company. U-47700 is a potent μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptors in the brain, spinal cord, and other parts of the body. This results in pain relief, sedation, and euphoria.
Mécanisme D'action
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide binds to the μ-opioid receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in pain relief, sedation, and euphoria. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has some activity at the κ-opioid receptor and the δ-opioid receptor, but its affinity for these receptors is much lower than its affinity for the μ-opioid receptor.
Biochemical and Physiological Effects:
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. It also has some antitussive and antidiarrheal effects. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide can cause dependence and withdrawal symptoms similar to other opioids, and it has a high potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows researchers to study the receptor and its effects with a high degree of specificity. However, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has a number of limitations, including its potential for abuse and its toxicity at high doses. It is important for researchers to use appropriate safety precautions and to follow ethical guidelines when working with 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.
Orientations Futures
There are several future directions for research on 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Another area of interest is the study of the μ-opioid receptor and its interactions with other proteins and signaling pathways. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds could be used to study the role of opioids in addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 3-chloroaniline with 2-bromo-1-(4-methylphenyl)ethanone to form 3-chloro-N-(2-(4-methylphenyl)ethyl)aniline. This intermediate is then reacted with pyrrolidine and 3-chlorobenzoyl chloride to form 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. The final product is purified using column chromatography and recrystallization.
Applications De Recherche Scientifique
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used in scientific research to study the μ-opioid receptor and its role in pain perception, addiction, and other physiological processes. It has also been used to develop new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used to study the pharmacokinetics and pharmacodynamics of opioid drugs and their interactions with other drugs.
Propriétés
IUPAC Name |
3-chloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-12-7-8-13(11-15(12)20)18(23)21-16-6-4-5-14(19)17(16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQUZAXNADUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)

![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)


![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)



![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
